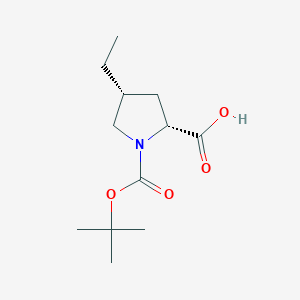
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as tert-butyl protected piperidine derivatives and their synthesis. These compounds are of interest due to their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active molecules, including anticancer drugs and inhibitors targeting specific biochemical pathways .
Synthesis Analysis
The synthesis of related tert-butyl piperidine derivatives is described in several papers. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a simple low-cost amination process involving CuI, ethylene glycol, and potassium phosphate . Another paper describes the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an important intermediate for small molecule anticancer drugs, through a four-step process starting from piperidin-4-ylmethanol . These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity of the desired products.
Molecular Structure Analysis
The molecular structure of 4-carboxypiperidinium chloride, a compound structurally related to the one of interest, was characterized using single crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis . The piperidine ring in this compound adopts a chair conformation, which is a common feature in piperidine derivatives. The crystal structure analysis provides insights into the hydrogen bonding and electrostatic interactions that can influence the stability and reactivity of such compounds.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate hydrochloride. However, the synthesis and characterization of similar tert-butyl piperidine derivatives suggest that these compounds can undergo various chemical reactions, such as condensation, nucleophilic substitution, and reductive amination, which are commonly used to modify the piperidine scaffold and introduce new functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are inferred from their synthesis and structural characterization. For example, the melting points and yields of the synthesized compounds are reported, which are important for assessing the purity and practicality of the synthetic methods . The solubility, stability, and reactivity of these compounds can be influenced by the presence of the tert-butyl protecting group and other substituents on the piperidine ring.
Applications De Recherche Scientifique
Palladium-catalyzed CH Functionalization
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate hydrochloride serves as a crucial intermediate in the palladium-catalyzed CH functionalization process. This methodology, incorporating Buchwald's and Hartwig's techniques, facilitates the synthesis of oxindoles, which are significant due to their potential as serine palmitoyl transferase enzyme inhibitors. This showcases the compound's role in advancing medicinal chemistry synthesis through innovative catalytic strategies (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).
Synthesis of Enantiopure Derivatives
The compound is used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from a common 4,6-dioxopiperidinecarboxylate precursor. This process highlights its utility in creating stereochemically complex and biologically significant molecules, further emphasizing the compound's versatility in synthetic organic chemistry (J. Marin, C. Didierjean, A. Aubry, J. Casimir, J. Briand, G. Guichard, 2004).
Novel Asymmetric Synthesis
The asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of potent protein kinase inhibitors, demonstrates the compound's pivotal role in the development of new therapeutic agents. This synthesis route is notable for its mild conditions and high yields, suggesting potential for industrial application (B. Hao, Jinqiang Liu, Weihan Zhang, Xinzhi Chen, 2011).
Conjugate Addition Reactions
The compound is involved in the conjugate addition of organomagnesium cuprates to guvacine derivatives, leading to the synthesis of 4-substituted piperidine-3-carboxylates. This application demonstrates its utility in creating compounds with potential biological activity, highlighting the versatility of organometallic reagents in synthetic chemistry (Tim Hellenbrand, K. T. Wanner, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-12(2,3)19-11(17)15-9-13(10(16)18-4)5-7-14-8-6-13;/h14H,5-9H2,1-4H3,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHACLUMXRYAHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2241127-97-7 |
Source


|
| Record name | methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)







![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)



